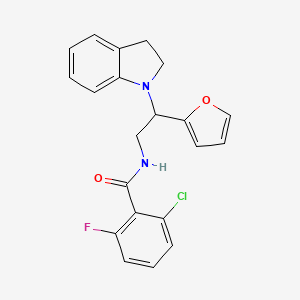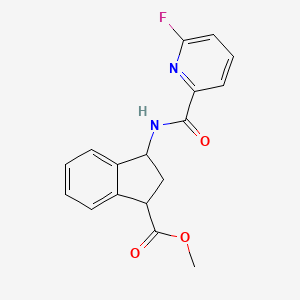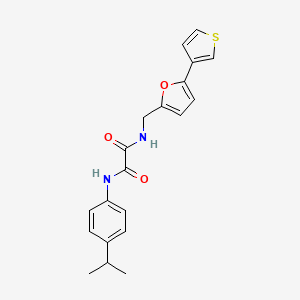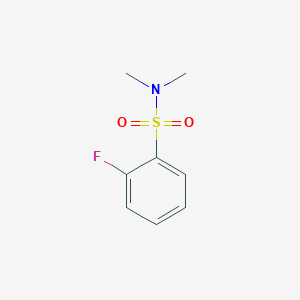
2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic molecule that incorporates several functional groups and structural motifs known for their biological activities. While the specific compound is not directly described in the provided papers, related compounds with similar structural features, such as chloro and fluoro substituents on a benzamide scaffold, have been synthesized and studied for various biological activities, including antimicrobial and herbicidal properties .
Synthesis Analysis
The synthesis of related benzamide compounds typically involves the condensation of acid chlorides with amines or other nucleophiles in the presence of a base or acid scavenger and an appropriate solvent, such as dichloroethane . For example, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU . Similar methodologies could be applied to synthesize the compound , with adjustments made for the specific substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as HNMR, IR, LC-MS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For instance, the crystal structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined to belong to the monoclinic space group with specific unit cell parameters . The molecular structure of the compound would likely be elucidated using similar methods.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures . For example, [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene were synthesized and used in Diels–Alder cycloadditions with different dienes . The reactivity of the compound could be explored in similar cycloaddition reactions, potentially leading to novel derivatives with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. For instance, the crystal structure and density of a synthesized benzamide compound were determined, providing insights into its solid-state properties . The antibacterial studies of another benzamide derivative revealed its potential as a bioactive molecule . The compound would likely exhibit a unique set of physical and chemical properties that could be characterized using similar analytical techniques and biological assays.
Scientific Research Applications
Synthesis and Chemical Properties
Research on furan derivatives and fluorination techniques provides a foundation for understanding the potential applications of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide. Studies such as those by Pomeisl et al. (2006) on the synthesis of furanone derivatives highlight the methodologies for incorporating fluorine atoms into organic molecules, which can be applied to the synthesis of complex compounds like 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide for various applications (Pomeisl, Kvíčala, & Paleta, 2006). Similarly, the work by Yuan et al. (2017) on decarboxylative fluorination of heteroaromatic carboxylic acids demonstrates advanced fluorination techniques that can enhance the activity and specificity of organic molecules (Yuan, Yao, & Tang, 2017).
Biological Applications
The potential biological applications of furan and indole derivatives, which are part of the structure of 2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, are exemplified in studies exploring their use as receptor agonists and in medicinal chemistry. Mathes et al. (2004) investigated substituted furo[3,2-b]pyridines as bioisosteres for 5-HT1F receptor agonists, which could imply potential applications of related compounds in designing new therapeutic agents for neurological disorders (Mathes et al., 2004).
Material Science Applications
In the realm of materials science, the synthesis and properties of fluorinated furan derivatives offer insights into their potential use in developing new materials with unique properties. For instance, Ooyama et al. (2008) described the synthesis of solid-emissive fluorophores, which could suggest applications of fluorinated furan compounds in creating materials with specific optical properties (Ooyama, Egawa, Mamura, & Yoshida, 2008).
properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O2/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTULEYJOSCVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)
![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)








![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)